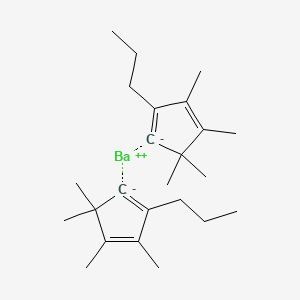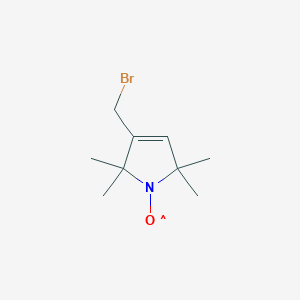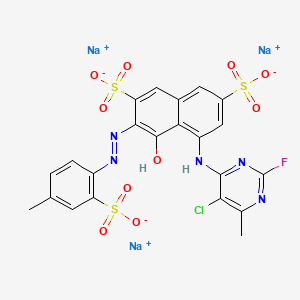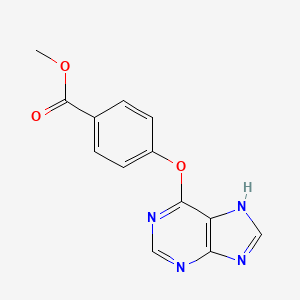
Methyl 4-(9H-Purin-6-yloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(9H-Purin-6-yloxy)benzoate is a chemical compound with the molecular formula C13H10N4O3 and a molecular weight of 270.24 g/mol. It is a useful intermediate in organic synthesis processes and is characterized by its white to off-white solid appearance. This compound is slightly soluble in DMSO and methanol and has a melting point of 240-242°C.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(9H-Purin-6-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the purine moiety can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted purine derivatives.
科学的研究の応用
Methyl 4-(9H-Purin-6-yloxy)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
類似化合物との比較
Methyl 4-(9H-Purin-6-yloxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(7H-Purin-6-yloxy)benzoate: Similar structure but different purine isomer.
Methyl 4-(9H-Purin-6-yloxy)phenylacetate: Similar structure with an additional phenylacetate group.
Methyl 4-(9H-Purin-6-yloxy)benzoic acid: Similar structure with a carboxylic acid group instead of a methyl ester.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
特性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
methyl 4-(7H-purin-6-yloxy)benzoate |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)8-2-4-9(5-3-8)20-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H,14,15,16,17) |
InChIキー |
GPNUQTHYCRRZMQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
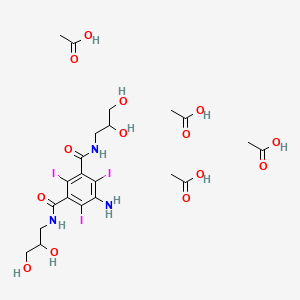
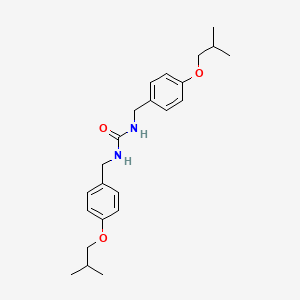
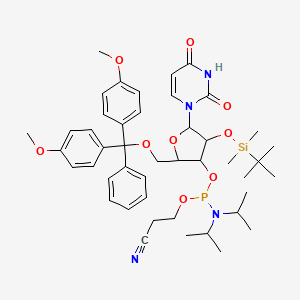
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
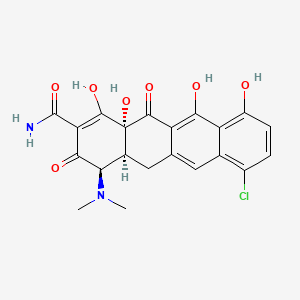
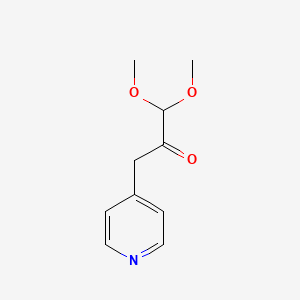
![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
